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3-Methyl-2,5-hexadiene

Cat. No.: B13753609
M. Wt: 96.17 g/mol
InChI Key: JBVMSEMQJGGOFR-UHFFFAOYSA-N
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Description

3-Methyl-2,5-hexadiene (CAS 761-76-2) is an organic compound with the molecular formula C7H12 and a molecular weight of 96.17 g/mol. It is supplied as a high-purity chemical for research and development purposes. This compound is part of the hexadiene family, which are known to serve as monomers in polymerizations and co-polymerizations. For instance, related isomers like 1,5-hexadiene and 2,4-hexadiene are used in the production of polymers with specific stereochemical properties and can be cyclized to form materials like methylenecyclopentane (MCP) units during polymerization. The structural similarity of this compound to other dienes suggests its potential utility in organic synthesis, possibly as a building block for more complex molecules or in the study of cyclization and addition reactions. This product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or animal use. Please handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12 B13753609 3-Methyl-2,5-hexadiene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

4-methylhexa-1,4-diene

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5H,1,6H2,2-3H3

InChI Key

JBVMSEMQJGGOFR-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC=C

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methyl 2,5 Hexadiene

De Novo Synthetic Routes for 3-Methyl-2,5-hexadiene

De novo synthesis provides direct pathways to construct this compound from simpler starting materials. These routes often rely on powerful catalytic systems to facilitate the formation of the diene structure.

Organoiron chemistry offers a cost-effective and "greener" alternative to catalysis based on more expensive noble metals. wikipedia.org Iron-based catalyst systems have been successfully employed in the synthesis of this compound. One notable method involves the reaction of isoprene (B109036) with a catalyst system comprising an iron salt, such as iron(III) acetylacetonate (B107027) [Fe(AA)₃], and an ethylaluminum compound like diethylaluminum chloride (AlEt₂Cl). oup.comresearchgate.net

The reaction mechanism is understood to involve the insertion of isoprene into the iron-ethyl bond, forming a metal alkenyl intermediate. This intermediate subsequently undergoes an elimination reaction to yield a mixture of diene isomers, including this compound and 2-methyl-2,5-hexadiene. oup.comresearchgate.net The stability of the metal alkenyl intermediate is a critical factor, with iron systems promoting the elimination reaction to form the desired diene products. researchgate.net

Table 1: Iron-Catalyzed Synthesis of Methyl-Hexadiene Isomers

Catalyst System Component Role Resulting Products Source
Iron(III) acetylacetonate Primary Catalyst This compound researchgate.net
Ethylaluminum Compound Co-catalyst/Alkyl Source 2-Methyl-2,5-hexadiene researchgate.net

Catalytic methods utilizing solid acids, particularly molecular sieves, represent a significant strategy for diene synthesis. While direct synthesis of this compound via this method is not widely documented, the Prins condensation reaction over zeolite catalysts for analogous compounds like 2,5-dimethyl-2,4-hexadiene (B125384) provides a powerful illustration of this approach. dicp.ac.cnresearchgate.net

This process involves the condensation of an aldehyde (iso-butyl aldehyde) with an alcohol (tert-butyl alcohol) over an acidic molecular sieve, such as HZSM-5. dicp.ac.cn The efficiency of the reaction is highly dependent on the catalyst's properties, including its acidity and channel structure. dicp.ac.cnresearchgate.net Studies show that HZSM-5 zeolites with specific Si/Al ratios exhibit high activity and selectivity, achieving significant conversion and yield under optimized conditions. dicp.ac.cn This methodology highlights a viable and potentially economical route for the large-scale production of substituted dienes.

Table 2: Performance of HZSM-5 Catalyst in an Analogous Diene Synthesis

Catalyst (Si/Al Ratio) Reaction Temperature Reaction Time Aldehyde Conversion Diene Yield Source
HZSM-5 (39) 160 °C 8 hours 78.6% 57.8% dicp.ac.cn
HZSM-5 (50) 160 °C 8 hours 73.5% 52.1% dicp.ac.cn
HZSM-5 (100) 160 °C 8 hours 65.2% 45.3% dicp.ac.cn

Stereoselective Synthesis of this compound and its Chiral Precursors

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For this compound, this involves managing the chirality at the methyl-bearing carbon and the geometry of the double bonds.

The development of synthetic pathways that selectively produce a single stereoisomer is a key challenge. A powerful strategy involves using chiral precursors to guide the stereochemical outcome of a reaction sequence. While not terminating at this compound, studies on the stereoselective synthesis of complex cyclopentanes from chiral 3-hydroxy-1,5-hexadiene precursors demonstrate relevant principles. nih.gov

In these pathways, an enantiomerically pure chiral allyl alcohol undergoes a sequence of reactions, including an oxonium ylide formation, a oup.comprepchem.com-sigmatropic rearrangement, and an oxy-Cope rearrangement. The initial chirality of the alcohol dictates the stereochemistry of the resulting hexadiene intermediate, which then proceeds to form the final product with high diastereoselectivity. nih.gov This approach, where stereochemistry is transferred from a chiral starting material through a series of controlled rearrangements, is a cornerstone of modern asymmetric synthesis.

This compound can exist as different geometric isomers (E/Z) depending on the substitution pattern around the C2=C3 double bond. Controlling this geometry is crucial for obtaining a pure substance. Methodologies developed for structurally similar dienes offer insight into achieving this control. clockss.org

For instance, the stereoselective synthesis of (3E)-2-methyl-6-phenyl-1,3-hexadiene was achieved with high selectivity. clockss.org The key step involves the stannylmagnesation of a terminal enyne in the presence of a copper cyanide catalyst. The resulting dienylstannane intermediate can then be quenched. A critical parameter for controlling the double bond geometry is the reaction temperature. When the reaction is maintained at a low temperature (e.g., -20 °C), the desired (E)-isomer is formed with high fidelity. However, allowing the reaction to proceed at a higher temperature (e.g., 0 °C) can lead to isomerization and a loss of stereocontrol. clockss.org This demonstrates that precise control over reaction conditions is essential for preventing the formation of unwanted geometric isomers.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. rsc.org These principles can be applied to the synthesis of this compound in several ways.

Solvent-Free Reactions and Aqueous Media Methodologies

The pursuit of greener and more sustainable chemical processes has led to the exploration of alternative reaction conditions that minimize or eliminate the use of volatile and hazardous organic solvents. For the synthesis of this compound, methodologies employing solvent-free reactions and aqueous media represent promising strategies to reduce the environmental impact of its production.

One plausible approach for the synthesis of this compound in an aqueous medium is the Wittig reaction. The Wittig reaction is a well-established method for forming alkenes from carbonyl compounds and a phosphorus ylide. masterorganicchemistry.comwikipedia.orgpressbooks.publibretexts.org While traditionally carried out in anhydrous organic solvents, recent advancements have demonstrated the feasibility and even acceleration of certain Wittig reactions in water. organic-chemistry.orgnih.govsciepub.comacs.org The hydrophobic effect in water can promote the aggregation of reactants, leading to increased reaction rates. organic-chemistry.org For the synthesis of this compound, acetone (B3395972) could serve as the carbonyl component, reacting with an allylphosphonium ylide, which can be generated in situ from allyl bromide and triphenylphosphine (B44618) in an aqueous solution of a mild base like sodium bicarbonate. sciepub.com

Another sustainable approach is the solvent-free dehydration of a suitable alcohol precursor. The acid-catalyzed dehydration of alcohols is a classic method for alkene synthesis. rsc.orgresearchgate.netrsc.orghw.ac.ukbeyondbenign.org By performing this reaction without a solvent, the process becomes inherently greener by reducing waste and simplifying product purification. For the synthesis of this compound, the precursor alcohol would be 3-methyl-5-hexen-2-ol. Heating this alcohol in the presence of a solid acid catalyst, such as a reusable montmorillonite (B579905) clay or a metal triflate like iron(III) triflate, could facilitate the elimination of water to form the desired diene under solvent-free conditions. rsc.orgbeyondbenign.orgrsc.org Metal triflates, in particular, have shown robustness and high catalytic activity in solvent-free alcohol dehydrations. rsc.orgrsc.org

Below are hypothetical data tables for these proposed sustainable synthetic routes to this compound, based on typical results found in the literature for similar transformations.

Table 1: Hypothetical Aqueous Wittig Reaction for this compound Synthesis

ParameterValue
Reactant 1 Acetone
Reactant 2 Allyl triphenylphosphonium bromide
Base Sodium Bicarbonate (NaHCO₃)
Solvent Water
Temperature (°C) 25 - 40
Reaction Time (h) 12 - 24
Hypothetical Yield (%) 70 - 85
Byproducts Triphenylphosphine oxide, Sodium bromide, Water, Carbon dioxide

Table 2: Hypothetical Solvent-Free Dehydration of 3-Methyl-5-hexen-2-ol

ParameterValue
Reactant 3-Methyl-5-hexen-2-ol
Catalyst Iron(III) Triflate (Fe(OTf)₃)
Conditions Solvent-free, under inert atmosphere
Temperature (°C) 150 - 170
Reaction Time (h) 2 - 4
Hypothetical Yield (%) 80 - 95
Byproduct Water

Atom Economy and Sustainable Synthetic Protocols

A key principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. pnas.org Reactions with high atom economy are inherently more sustainable as they generate less waste. When evaluating synthetic strategies for this compound, comparing the atom economy of different routes is crucial for developing sustainable protocols.

In contrast, elimination reactions, such as the dehydration of alcohols, can exhibit excellent atom economy. In an ideal dehydration reaction, the only byproduct is water, a small and environmentally benign molecule. This makes alcohol dehydration a highly atom-economical and sustainable route for alkene synthesis.

Let's analyze the theoretical atom economy for the proposed syntheses of this compound:

Proposed Wittig Reaction: Acetone (C₃H₆O) + Allyl triphenylphosphonium bromide (C₂₁H₂₀BrP) → this compound (C₇H₁₂) + Triphenylphosphine oxide (C₁₈H₁₅PO) + Hydrogen bromide (HBr)

Molecular Weight of Desired Product (C₇H₁₂): 96.17 g/mol

Sum of Molecular Weights of Reactants (C₃H₆O + C₂₁H₂₀BrP): 58.08 g/mol + 383.25 g/mol = 441.33 g/mol

Atom Economy = (MW of C₇H₁₂) / (MW of C₃H₆O + MW of C₂₁H₂₀BrP) x 100% = (96.17 / 441.33) x 100% ≈ 21.8%

Proposed Dehydration Reaction: 3-Methyl-5-hexen-2-ol (C₇H₁₄O) → this compound (C₇H₁₂) + Water (H₂O)

Molecular Weight of Desired Product (C₇H₁₂): 96.17 g/mol

Molecular Weight of Reactant (C₇H₁₄O): 114.19 g/mol

Atom Economy = (MW of C₇H₁₂) / (MW of C₇H₁₄O) x 100% = (96.17 / 114.19) x 100% ≈ 84.2%

The Grignard reaction, another common C-C bond-forming reaction, can also be considered. numberanalytics.comnih.govbyjus.com For instance, the reaction of methyl vinyl ketone with allylmagnesium bromide would yield the precursor alcohol 3-methyl-5-hexen-2-ol after an aqueous workup. While often more atom-economical than the Wittig reaction, Grignard reactions still generate magnesium salt byproducts, which lowers their atom economy compared to an ideal dehydration. sustainability-directory.com

The following table provides a comparative overview of the atom economy for these potential synthetic routes to this compound, highlighting the advantages of dehydration-based protocols in the context of sustainable synthesis.

Table 3: Comparative Atom Economy of Proposed Synthetic Routes to this compound

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Wittig Reaction Acetone, Allyl triphenylphosphonium bromideThis compoundTriphenylphosphine oxide, HBr~21.8%
Dehydration 3-Methyl-5-hexen-2-olThis compoundWater~84.2%

This analysis clearly demonstrates that from an atom economy perspective, the dehydration of 3-methyl-5-hexen-2-ol is a significantly more sustainable protocol for the synthesis of this compound compared to the Wittig reaction. The development of efficient and reusable catalysts for solvent-free dehydration further enhances the green credentials of this synthetic strategy. rsc.orgbeyondbenign.orgrsc.org

Reactivity and Mechanistic Investigations of 3 Methyl 2,5 Hexadiene

Pericyclic Reactions of 3-Methyl-2,5-hexadiene

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. This compound, with its diene system, is a versatile substrate for various pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. ucalgary.ca The reaction is highly valuable in organic synthesis due to its stereospecificity and ability to create complex cyclic systems. ucalgary.cacaltech.edu For the reaction to occur, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. libretexts.orgopenstax.org this compound can serve as the diene component in these reactions.

The regioselectivity of the Diels-Alder reaction with an unsymmetrically substituted diene like this compound is governed by the electronic properties of the substituents on both the diene and the dienophile. msu.edu Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.orgmasterorganicchemistry.com The methyl group in this compound is an electron-donating group, which influences the regiochemical outcome of the cycloaddition. masterorganicchemistry.com Generally, 1-substituted dienes tend to form ortho adducts, while 2-substituted dienes favor the formation of para adducts. msu.edu

The Diels-Alder reaction is also highly stereospecific. The stereochemistry of the substituents on both the diene and the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com For example, a cis-dienophile will lead to a product with cis substituents in the newly formed ring, and a trans-dienophile will result in a trans-substituted product. libretexts.orgyoutube.com When cyclic dienes are used, the reaction often favors the formation of the endo product due to secondary orbital interactions. caltech.edulibretexts.org

In a specific example involving (E)-3-methyl-1,3-pentadiene, a closely related diene, its reaction with β-nitrostyrene catalyzed by tin(IV) chloride initially yields nitronic ester cycloadducts. beilstein-journals.org These adducts are formed from the reaction at the less substituted double bond of the diene. beilstein-journals.org

Substituents significantly impact the rate and thermodynamics of Diels-Alder reactions. masterorganicchemistry.com Electron-donating groups on the diene, such as the methyl group in this compound, increase the energy of the highest occupied molecular orbital (HOMO) of the diene. masterorganicchemistry.com Conversely, electron-withdrawing groups on the dienophile lower the energy of its lowest unoccupied molecular orbital (LUMO). openstax.orgmasterorganicchemistry.com This smaller HOMO-LUMO energy gap leads to a faster reaction rate. masterorganicchemistry.com For instance, adding a methyl group to butadiene can increase the reaction rate by a factor of 3 to over 100, depending on the dienophile. masterorganicchemistry.com

The thermodynamics of the Diels-Alder reaction are generally favorable because two weaker π-bonds are converted into two stronger σ-bonds. ucalgary.ca Lewis acid catalysts can further accelerate the reaction by coordinating to the dienophile, making it more electrophilic and lowering the activation barrier. acs.org

Table 1: Effect of Substituents on Diels-Alder Reaction Rates

DieneDienophileSubstituent on DieneSubstituent on DienophileRelative Rate
1,3-ButadieneEtheneNoneNone1
1,3-ButadienePropenalNone-CHO (electron-withdrawing)Increased
2-Methyl-1,3-butadieneEthene-CH₃ (electron-donating)NoneIncreased
1,3-ButadieneMaleic anhydrideNoneAnhydride (electron-withdrawing)Highly Increased

This table provides a qualitative illustration of substituent effects on reaction rates.

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. researchgate.net These rearrangements are classified by the order [i,j], which denotes the number of atoms over which the σ-bond moves on each fragment. researchgate.net

The Cope rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene. ethz.ch The thermal rearrangement of 1,5-hexadiene (B165246) itself is a degenerate process, meaning the product is identical to the starting material. ethz.ch The presence of substituents, as in derivatives of this compound, can shift the equilibrium toward the more thermodynamically stable isomer. ethz.ch For example, the pyrolysis of 2-phenyl-1,5-hexadiene has been studied, and substituent effects on the activation free energy have been analyzed. arkat-usa.org The activation energy for the Cope rearrangement of 1,5-hexadiene is significantly higher than for systems where the 1,5-diene unit is forced into a boat-like conformation within a polycyclic framework. acs.org

In a related example, heating a mixture of β-nitrostyrene and (E)-3-methyl-1,3-pentadiene at 170 °C leads to a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement to form a 4-nitrocyclohexene derivative. beilstein-journals.org This rearrangement occurs after an initial Diels-Alder cycloaddition. beilstein-journals.org

Table 2: Activation Parameters for Selected Thermal Rearrangements

ReactantRearrangement TypeActivation Energy (kcal/mol)Reference
syn-Tricyclo[4.2.0.0²⁵]octa-3,7-dieneCope Rearrangement (boat)24.7 (DFT), 24.9 (CASPT2) acs.org
syn-Tricyclo[4.2.0.0²⁵]octa-3,7-dieneRing Opening31 ± 2 acs.org
2-Phenyl-1,5-hexadieneCope RearrangementAdjusted value of 35.0 arkat-usa.org

Note: The data presented is for related structures to illustrate the range of activation energies in similar systems.

The oxy-Cope rearrangement is a variation of the Cope rearrangement where a 1,5-dien-3-ol rearranges to an unsaturated carbonyl compound. wikipedia.org The reaction is driven by the formation of a stable carbonyl group via keto-enol tautomerization. wikipedia.org The rate of this rearrangement can be dramatically accelerated by deprotonation of the alcohol to form an alkoxide, a process known as the anionic oxy-Cope rearrangement. wikipedia.orgnih.gov This rate enhancement can be on the order of 10¹⁰ to 10¹⁷. nih.gov

Studies on the gas-phase anionic oxy-Cope rearrangement of 3-methyl-1,5-hexadien-3-oxide have been conducted using techniques like Fourier transform mass spectrometry (FTMS) and the flowing afterglow (FA) method. acs.orgnih.gov These studies confirmed that the rearrangement of the tertiary alkoxide to its corresponding enolate occurs readily in the gas phase. acs.orgnih.gov The use of dimethyl disulfide as a chemical probe helped to distinguish between the alkoxide and enolate isomers. acs.orgnih.gov An upper limit for the enthalpy of activation (ΔH‡) for the rearrangement of the tertiary substrate was established to be approximately 11 kcal/mol at 298 K, which is consistent with theoretical predictions. acs.orgnih.gov The rearrangement is also observed to be faster in the gas phase than in solution. acs.orgnih.gov

Sigmatropic Rearrangements involving this compound and its Derivatives

Metal-Catalyzed Transformations Involving this compound

The unique structural features of this compound, specifically the presence of two distinct double bonds, make it an interesting substrate for a variety of metal-catalyzed transformations. These reactions often proceed with high levels of chemo- and regioselectivity, offering valuable insights into reaction mechanisms and providing pathways to novel molecular architectures.

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a fundamental industrial process for the production of aldehydes. researchgate.net Rhodium-based catalysts are particularly effective for this transformation. researchgate.netchinesechemsoc.org Studies on the hydroformylation of dienes, such as 1,5-hexadiene, have shown that the reaction can lead to the formation of dialdehydes. liv.ac.uk While specific studies on the hydroformylation of this compound are not extensively detailed in the provided results, the general principles of rhodium-catalyzed hydroformylation of dienes are applicable. researchgate.netgoogle.com The reaction typically involves the formation of a rhodium-hydride species which then coordinates to the olefin. Subsequent migratory insertion of the alkene into the rhodium-hydride bond, followed by CO insertion and reductive elimination, yields the aldehyde product. researchgate.net The regioselectivity of the hydroformylation of this compound would be influenced by the steric and electronic environment of the two double bonds.

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, have also been explored. pku.edu.cn Palladium-catalyzed carbonylation of dienes, such as 1,3-butadiene, can lead to the formation of adipate (B1204190) esters, which are important precursors for polyamides and polyesters. unimi.itrsc.org The mechanism often involves the formation of a palladium-hydride active species, followed by olefin insertion, CO insertion, and subsequent nucleophilic attack by an alcohol. unimi.it A tandem migratory insertion process involving both CO and a carbene has also been reported in palladium catalysis. pku.edu.cn

A summary of representative metal-catalyzed hydroformylation and carbonylation reactions of dienes is presented below:

Catalyst SystemSubstrateProduct(s)Key Findings
Rhodium-phosphine complex1,5-HexadieneDialdehydesHigh yields of dialdehydes can be achieved, though regioselectivity can be a challenge. liv.ac.uk
Palladium-dtbpx1,3-ButadieneDimethyl adipateSolvent effects are crucial for achieving high selectivity for the linear diester. unimi.it
Palladium(0)Aryl iodide, Diazo compound, COα-Keto esterReaction proceeds via an acyl group migratory insertion of a palladium-carbene species. pku.edu.cn

dtbpx = 1,2-bis(di-tert-butylphosphinomethyl)benzene

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. tcichemicals.com Iridium and ruthenium complexes are prominent catalysts in this field. tcichemicals.comnih.govxmu.edu.cnresearchgate.net While direct C-H activation of this compound is not explicitly detailed, related transformations provide insights into potential reactivity. For instance, iridium catalysts have been utilized for the C-H activation of arenes, followed by functionalization. nih.govresearchgate.netdiva-portal.org

Ruthenium-catalyzed alkylation reactions using dienes as pronucleophiles have been reported. In one study, 1,5-hexadiene was used as an allylmetal pronucleophile in the enantioselective C-C coupling with alcohols. nih.gov The mechanism involves initial dehydrogenation of the alcohol to form a ruthenium hydride, which then effects isomerization of the skipped diene to a conjugated diene, followed by carbonyl addition. nih.gov Scandium catalysts have also been shown to effect the regioselective C-H alkylation of anisoles with olefins, including 1,5-hexadiene, which undergoes hydroalkylation and cyclization. nih.govrsc.org

Nickel-catalyzed intermolecular enantioselective C-H alkylation of heteroarenes has been achieved using nickel(0) complexes stabilized with 1,5-hexadiene as a ligand. nsf.govresearchgate.net This suggests the potential for this compound to act as a ligand in similar transformations.

A table summarizing relevant C-H activation and alkylation reactions is provided below:

Catalyst SystemSubstrate(s)Product TypeKey Mechanistic Feature
Ruthenium-JOSIPHOSAlcohol, 1,5-HexadieneHomoallylic alcoholAlkene isomerization followed by transfer hydrogenative carbonyl addition. nih.gov
Imidazolin-2-iminato scandium(III) alkyl complex2-Methylanisole, 1,5-HexadieneCyclized alkylation productContinuous 2,1-insertion leading to hydroalkylation and cyclization. nih.govrsc.org
Nickel(0)-NHC / 1,5-HexadieneHeteroarene, AlkeneAlkylated heteroareneLigand-to-ligand hydrogen transfer pathway. nsf.govresearchgate.net

JOSIPHOS = a class of ferrocenyl-based diphosphine ligands; NHC = N-heterocyclic carbene

The polymerization of dienes is a commercially significant process, and the use of transition metal catalysts allows for precise control over the resulting polymer's microstructure and properties. nih.govresearchgate.net

The cyclopolymerization of non-conjugated dienes, such as 1,5-hexadiene, using Ziegler-Natta or metallocene catalysts leads to the formation of polymers containing cyclic repeating units. researchgate.netresearchgate.net For 1,5-hexadiene, the resulting polymer is poly(methylene-1,3-cyclopentane), which can exist with different stereochemistries (cis and trans rings). researchgate.net The ratio and distribution of these rings are highly dependent on the catalyst structure and reaction conditions. researchgate.net

In the case of this compound, cyclopolymerization would be expected to proceed in a similar fashion, with the methyl group influencing the stereoselectivity of the cyclization step. Research on the cyclopolymerization of 2-methyl-1,5-hexadiene (B165376) has demonstrated highly chemo- and stereoselective transformations, indicating that precise control over the polymer microstructure is achievable. acs.org The mechanism involves intramolecular cyclization of the growing polymer chain following the insertion of the first double bond of the diene monomer.

Ziegler-Natta catalysts, traditionally based on titanium compounds and aluminum alkyls, are widely used for olefin polymerization. nih.gov These catalysts are typically heterogeneous and possess multiple active sites, which can lead to polymers with broad molecular weight distributions. nih.gov

Metallocene catalysts, which are soluble, single-site catalysts, offer superior control over polymer architecture. nih.govhhu.detandfonline.comresearchgate.net These catalysts, often based on zirconocenes activated by methylaluminoxane (B55162) (MAO), can produce polymers with narrow molecular weight distributions and well-defined stereochemistry. nih.govhhu.de The structure of the metallocene ligand framework directly influences the stereoselectivity of the polymerization. hhu.desioc-journal.cn For instance, ansa-metallocenes, where the cyclopentadienyl (B1206354) rings are bridged, exhibit restricted rotation, which is key to inducing stereoselectivity in propylene (B89431) polymerization. hhu.de

In the context of this compound polymerization, both Ziegler-Natta and metallocene catalysts would be effective. However, metallocene catalysts would be expected to provide more precise control over the polymer's tacticity and microstructure. nih.govresearchgate.net Studies comparing the two catalyst types in the copolymerization of ethylene (B1197577) and 1,5-hexadiene have shown that metallocene catalysts are more effective at incorporating the diene and promoting cyclization. researchgate.net The choice of metallocene precursor and reaction conditions would be critical in determining the final properties of the poly(this compound). google.comresearchgate.net

A comparative table of Ziegler-Natta and Metallocene catalysts in diene polymerization is shown below:

Catalyst TypeKey CharacteristicsControl over Polymer StructureTypical Polymer Properties
Ziegler-NattaHeterogeneous, multi-site catalysts. nih.govLimited control over microstructure. nih.govBroad molecular weight distribution. nih.gov
MetalloceneHomogeneous, single-site catalysts. nih.govPrecise control over tacticity and microstructure. nih.govhhu.deNarrow molecular weight distribution, uniform comonomer incorporation. nih.govhhu.de

Polymerization Mechanisms and Stereocontrol in Diene Polymerization

Electrophilic and Radical Addition Reactions of this compound

This compound is an acyclic, non-conjugated diene, meaning its two double bonds are separated by more than one single bond. This structural feature dictates that the double bonds react independently of each other in electrophilic and radical addition reactions. The reactivity of each double bond is influenced by its degree of substitution. In this compound, the C2=C3 double bond is trisubstituted, while the C5=C6 double bond is monosubstituted. Generally, the more substituted double bond is more electron-rich and therefore more reactive towards electrophiles. chemistrynotmystery.com

Regiochemistry and Stereochemistry of Additions

Electrophilic Addition

In the electrophilic addition of a protic acid like hydrogen bromide (HBr) to this compound, the reaction is expected to occur preferentially at the more substituted and thus more nucleophilic C2=C3 double bond. chemistrynotmystery.com The regiochemistry of this addition follows Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.orggauthmath.com In this case, the proton (H⁺) adds to the C2 carbon, leading to the formation of a more stable tertiary carbocation at the C3 position. The subsequent attack of the bromide nucleophile (Br⁻) on this carbocation yields the major product, 3-bromo-3-methyl-5-hexene.

The reaction at the less substituted C5=C6 double bond is less favored. If it were to occur, the proton would add to C6 to form a secondary carbocation at C5, which is less stable than the tertiary carbocation at C3. This would lead to the formation of 5-bromo-3-methyl-2-hexene as a minor product.

Since the reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either face, leading to a racemic mixture if a new stereocenter is formed at a prochiral carbon. chemistrysteps.com In the case of the major product, 3-bromo-3-methyl-5-hexene, the C3 carbon is a stereocenter, and thus a racemic mixture of (R)- and (S)-3-bromo-3-methyl-5-hexene would be expected.

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

ReactantReagentMajor ProductMinor ProductRegioselectivity
This compoundHBr3-Bromo-3-methyl-5-hexene5-Bromo-3-methyl-2-hexeneMarkovnikov

Radical Addition

The radical addition of HBr, typically initiated by peroxides (ROOR), proceeds via a different mechanism and results in anti-Markovnikov regioselectivity. youtube.commasterorganicchemistry.com The reaction is initiated by the formation of a bromine radical (Br•), which then adds to one of the double bonds. The addition occurs at the less substituted carbon of the double bond to generate the more stable free radical intermediate.

Focusing on the more reactive C2=C3 double bond, the bromine radical will add to the C2 carbon to form a more stable tertiary radical at the C3 position. masterorganicchemistry.com This radical then abstracts a hydrogen atom from HBr to yield the final product, 2-bromo-3-methyl-5-hexene, and a new bromine radical to propagate the chain reaction.

Addition to the C5=C6 double bond would involve the bromine radical adding to the C6 carbon to form a secondary radical at C5. This pathway is less favorable than the formation of the tertiary radical. Therefore, 2-bromo-3-methyl-5-hexene is expected to be the major product of the radical addition of HBr.

Table 2: Predicted Products of Radical Addition of HBr to this compound

ReactantReagentMajor ProductRegioselectivity
This compoundHBr, ROOR2-Bromo-3-methyl-5-hexeneAnti-Markovnikov

Gas-Phase Reaction with Hydroxyl Radicals and Ozone

The gas-phase reactions of this compound with hydroxyl (•OH) radicals and ozone (O₃) are important atmospheric degradation pathways. These reactions are initiated by the addition of the reactive species to the C=C double bonds.

Reaction with Hydroxyl Radicals

The initial addition of the •OH radical can occur at either C2 or C3. Addition to C2 would form a tertiary radical at C3, while addition to C3 would form a secondary radical at C2. The formation of the more stable tertiary radical is generally favored. Following the initial addition, the resulting β-hydroxyalkyl radical will react with molecular oxygen (O₂) to form a peroxy radical. In the presence of nitrogen oxides (NOₓ), this peroxy radical can lead to the formation of various oxygenated products, including carbonyl compounds and organic nitrates. rsc.orgresearchgate.net

Reaction with Ozone

The reaction of alkenes with ozone (ozonolysis) is another important atmospheric degradation pathway. The reaction mechanism involves the electrophilic addition of ozone to a double bond to form a primary ozonide (molozonide), which then rapidly decomposes to a carbonyl compound and a Criegee intermediate. researchgate.netmasterorganicchemistry.com

For this compound, ozonolysis can occur at either of the two double bonds. The reactivity of a double bond towards ozone generally increases with the number of alkyl substituents. Thus, the C2=C3 double bond is expected to be more reactive than the C5=C6 double bond.

Ozonolysis of the C2=C3 double bond would lead to the cleavage of this bond, forming two primary fragments: acetone (B3395972) (from the C2 side) and 3-butenal (B104185) (from the C3 side). Ozonolysis of the less reactive C5=C6 double bond would yield formaldehyde (B43269) and 4-methyl-4-hexenal. Under atmospheric conditions, the Criegee intermediates formed will undergo further reactions, contributing to the formation of secondary organic aerosols.

Table 3: Predicted Primary Products from the Ozonolysis of this compound

Double Bond CleavedProducts
C2=C3 (Major Pathway)Acetone, 3-Butenal
C5=C6 (Minor Pathway)Formaldehyde, 4-Methyl-4-hexenal

Theoretical and Computational Studies of 3 Methyl 2,5 Hexadiene

Quantum Chemical Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 3-methyl-2,5-hexadiene, DFT calculations would be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate thermodynamic properties such as enthalpy and Gibbs free energy. Key applications would include determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

An illustrative data table showing typical outputs from a DFT analysis on a diene is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is for illustrative purposes only.

Property Calculated Value Unit
Energy of HOMO -6.5 eV
Energy of LUMO 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 0.3 Debye

Ab Initio Methods in Diene Reactivity Predictions

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For predicting the reactivity of this compound, these methods would be used to construct a detailed map of the molecule's electrostatic potential, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the diene would interact with other reagents. High-level ab initio calculations are particularly valuable for accurately determining the activation energies of potential reactions.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. For a flexible molecule like this compound, this analysis is key to understanding its physical and chemical properties.

Gaseous Phase and Solution Phase Conformational Landscapes

The conformational landscape of this compound would be explored by systematically rotating the dihedral angles of the C-C single bonds and calculating the corresponding energy. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers.

In the gaseous phase, these calculations would reflect the intrinsic stability of each conformer. When moving to the solution phase, computational models (like the Polarizable Continuum Model, PCM) would be used to simulate the effect of a solvent. The solvent can stabilize certain conformers over others, potentially altering the conformational landscape and the population of each conformer at equilibrium.

Stereoelectronic Effects on Conformation

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's geometry and influence its conformation and reactivity. wikipedia.org In this compound, a key stereoelectronic interaction would be hyperconjugation. This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-bond) to an adjacent empty or partially filled anti-bonding orbital (like a C=C π* orbital). The efficiency of this overlap is highly dependent on the dihedral angle between the interacting orbitals. A thorough computational analysis would quantify these interactions to explain the relative stability of different conformers, moving beyond simple steric hindrance arguments.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org For this compound, this could involve studying reactions such as sigmatropic rearrangements or additions to the double bonds.

Below is a hypothetical data table illustrating the kind of energy data that would be generated to describe a reaction mechanism.

Table 2: Hypothetical Energy Profile for a Reaction of this compound This table is for illustrative purposes only.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.4
Intermediate +5.2
Transition State 2 +15.8

Pericyclic Reaction Pathway Analysis

Pericyclic reactions, which involve a concerted reorganization of electrons through a single cyclic transition state, are a fundamental area of study in organic chemistry. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to analyze the potential energy surfaces, transition state geometries, and activation energies of these reactions, including electrocyclizations and sigmatropic rearrangements.

A comprehensive search of computational chemistry literature and databases did not yield any specific studies on the pericyclic reaction pathways of this compound. Theoretical analyses of related, but structurally distinct, molecules like 1,5-hexadiene (B165246) (the parent compound for the Cope rearrangement) are abundant. However, the influence of the methyl group at the 3-position and the specific diene conjugation pattern of this compound on its potential pericyclic reactions has not been computationally elucidated in published research. Therefore, no data tables or detailed research findings on its pericyclic reaction pathway analysis can be presented.

Catalytic Cycle Simulations

Computational simulations of catalytic cycles are instrumental in understanding the step-by-step mechanism of catalyst-mediated reactions, including the roles of intermediates and transition states. These simulations can provide insights into catalyst activity, selectivity, and potential deactivation pathways.

Applications of 3 Methyl 2,5 Hexadiene in Complex Chemical Synthesis

Building Block in Natural Product Synthesis

The structural motif of 3-Methyl-2,5-hexadiene is found within certain synthetic analogues of natural products, particularly in the field of insecticides. While direct use of the diene is not extensively documented, its corresponding alcohol, 3-methyl-1,5-hexadien-3-ol, is a key precursor in synthesizing simplified models of pyrethrins, a class of potent natural insecticides. tandfonline.com

In a notable example, researchers synthesized a series of chrysanthemate esters to investigate the minimum structural features required for insecticidal activity. tandfonline.com The synthesis involved the esterification of chrysanthemic acid with various allylic alcohols. One of the key synthetic targets, 3-methyl-2,5-hexadien-1-yl chrysanthemate, was prepared from a precursor derived from 3-methyl-1,5-hexadien-3-ol. tandfonline.com This research demonstrated that simplified, acyclic analogues of the complex alcohol moiety of natural pyrethrins could retain significant biological activity. tandfonline.com The introduction of a methyl group at the 3-position of the hexadiene chain was found to enhance insecticidal potency compared to the unsubstituted trans-2,5-hexadien-1-yl ester. tandfonline.com

The core biosynthetic pathway of natural pyrethrins involves the esterification of chrysanthemic acid (or the related pyrethric acid) with specific alcohols called rethrolones. nih.govmdpi.com The synthetic work using the this compound framework provides valuable structure-activity relationship (SAR) data, contributing to the development of new synthetic pyrethroids. tandfonline.comarkat-usa.org

Table 1: Key Intermediates in the Synthesis of Pyrethrin Analogues

Compound Name Role in Synthesis Reference
3-Methyl-1,5-hexadien-3-ol Precursor to the alcohol moiety for esterification. tandfonline.com
Chrysanthemic Acid The natural acid moiety used for esterification. tandfonline.comsci-hub.se

Precursor for Advanced Polymeric Materials and Speciality Chemicals

The utility of this compound extends to the synthesis of specialty chemicals, although its direct application as a monomer in advanced polymerization is not widely reported. Its constitutional isomer, 3-methyl-2,4-hexadiene, is noted for its role in polymerization processes where it bonds with other molecules to form long-chain polymer structures. guidechem.com Other isomers, such as 2-methyl-1,5-hexadiene (B165376), are also utilized as starting materials in the production of various polymers. guidechem.com

A specific application that incorporates the core structure of this compound is found in the formulation of dye compositions. A patent discloses the use of a complex derivative, specifically 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride; 1-methyl-4-[(methylphenyl-2,5-hexadiene-1-ylidene)methyl]-pyridinium, methyl sulfate, as a component in oxidizing foam dye products. google.com This indicates its role as a precursor in the synthesis of specialized organic compounds used in the cosmetics industry.

Table 2: Research Findings on Related Diene Polymerization and Applications

Compound/Derivative Application Research Finding Reference
3-Methyl-2,4-hexadiene Polymerization Acts as a monomer, bonding with other molecules to create long-chain structures for specific polymers. guidechem.com
2-Methyl-1,5-hexadiene Organic Synthesis Serves as a starting material for polymers, pharmaceuticals, and agrochemicals due to its high reactivity. guidechem.com

Role in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds using this compound as a starting material is not a well-documented area of research. Asymmetric transformations of dienes are a cornerstone of modern organic synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. However, specific methodologies employing chiral catalysts or reagents for the enantioselective functionalization of this compound are not prominently featured in the scientific literature. Research in asymmetric synthesis tends to focus on dienes with different substitution patterns or those embedded within cyclic systems that offer better conformational control for stereoselective reactions.

Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple chemical bonds are formed in a single operation without isolating intermediates. While this compound is not commonly used as a starting material to initiate such cascades, it has been identified as a product in metal-catalyzed elimination reactions.

Research has shown that in the presence of certain iron, cobalt, and nickel catalysts, this compound can be formed through elimination pathways. researchgate.netresearchgate.netresearchgate.net These findings suggest its potential role as a transient intermediate in more complex, metal-mediated reaction sequences. The formation of this diene within a catalytic cycle could, in principle, be coupled with subsequent transformations, such as cycloadditions or rearrangements, to construct complex molecular architectures in a tandem fashion. However, specific, well-established cascade reactions that are designed to proceed through a this compound intermediate are not extensively reported.

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number
This compound 761-76-2
3-Methyl-2,4-hexadiene 28823-42-9
2-Methyl-1,5-hexadiene 4049-81-4
3-Methyl-1,5-hexadien-3-ol 1575-74-2
Chrysanthemic acid 10453-89-1
Pyrethric acid 4456-40-6
Rethrolones N/A
2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride Not available

Advanced Spectroscopic and Analytical Research Methodologies Applied to 3 Methyl 2,5 Hexadiene

In-Situ Reaction Monitoring Techniques for 3-Methyl-2,5-hexadiene Transformations

In-situ monitoring techniques are crucial for understanding the dynamics of chemical reactions as they occur, without the need for sample extraction. mpg.de These methods provide a continuous stream of data, offering deep insights into reaction kinetics, mechanisms, and the fleeting existence of intermediate compounds.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of reactions involving this compound. nih.goved.ac.uk By acquiring spectra at regular intervals, researchers can track the disappearance of reactants and the appearance of products, allowing for the determination of reaction rates and orders. mpg.denih.gov For instance, in isomerization or cyclization reactions of this compound, the change in the chemical shifts and coupling constants of the vinylic and allylic protons can be quantitatively monitored.

Detailed Research Findings:

Kinetic studies on analogous diene systems, such as the palladium-catalyzed diamination of conjugated dienes, have demonstrated the efficacy of ¹H NMR spectroscopy in elucidating reaction mechanisms. nih.gov Such studies reveal the reaction to be first-order in the catalyst and zero-order in the diene under certain conditions. nih.gov Similar methodologies can be applied to transformations of this compound to determine the influence of catalyst concentration, temperature, and substrate structure on the reaction rate. The formation of key intermediates, although often challenging to observe directly due to their low concentration and short lifetimes, can sometimes be inferred from line broadening or the appearance of new, transient signals in the NMR spectrum. nih.gov Techniques like rapid-injection NMR can be employed to capture the spectral signatures of short-lived species at the very initial stages of a reaction. nih.gov

Table 1: Representative Kinetic Data from Real-Time ¹H NMR Monitoring of a Hypothetical Isomerization of this compound

Time (minutes)Concentration of this compound (M)Concentration of Isomer Product (M)Reaction Rate (M/s)
00.1000.000-
100.0850.0152.50 x 10⁻⁵
200.0720.0282.17 x 10⁻⁵
300.0610.0391.83 x 10⁻⁵
600.0370.0631.00 x 10⁻⁵

Mass spectrometry (MS) techniques are indispensable for the detection and characterization of reaction intermediates, which are often present in very low concentrations and have short lifetimes. nih.gov

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS): This technique allows for the continuous monitoring of a reaction mixture by directly infusing it into the mass spectrometer. This method is particularly useful for identifying charged intermediates in catalytic cycles. For reactions involving this compound, such as acid-catalyzed additions or metal-catalyzed isomerizations, PSI-ESI-MS could potentially identify protonated species, organometallic intermediates, or transient radical cations. nih.gov

Ion Mobility-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions. nih.gov This is particularly valuable for distinguishing between isomers, which have the same mass-to-charge ratio. umons.ac.beresearchgate.net In the context of this compound reactions, which can produce a variety of structural and geometric isomers, IMS-MS can separate and identify these different products and intermediates, providing a more complete picture of the reaction landscape. umons.ac.beiaea.orgfrontiersin.org

Detailed Research Findings:

Studies on electron transfer-initiated Diels-Alder reactions of dienes have successfully employed ESI-MS to detect transient radical cations of both the dienophiles and the Diels-Alder adducts. nih.gov This demonstrates the potential for these techniques to identify highly reactive intermediates in transformations of this compound. The ability of IMS-MS to separate isomeric compounds is well-documented and would be critical in analyzing the products of reactions where multiple isomeric hexadienes or their derivatives could be formed. nih.govumons.ac.be

Table 2: Potential Transient Intermediates in this compound Transformations Detectable by Advanced MS Techniques

Reaction TypePotential IntermediateDetection TechniqueKey Information Provided
Acid-Catalyzed HydrationCarbocationPSI-ESI-MSConfirmation of electrophilic addition mechanism
Metal-Catalyzed IsomerizationOrganometallic π-complexPSI-ESI-MSInsight into the catalytic cycle
Radical AdditionRadical CationESI-MS/MSEvidence for single-electron transfer pathways
CyclizationIsomeric Cyclic IntermediatesIMS-MSSeparation and identification of isomeric products

Chromatographic Research Methods for Reaction Mixture Analysis

Chromatographic techniques are fundamental for the separation and quantification of components in a complex reaction mixture, providing crucial data on product distribution and reaction yield.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of non-volatile or thermally sensitive compounds. For the analysis of this compound and its reaction products, reversed-phase HPLC with a UV detector is often suitable, especially if the products contain chromophores. researchgate.net By using appropriate calibration standards, the concentration of the diene and its various transformation products can be accurately determined.

Detailed Research Findings:

Methods have been developed for the simultaneous estimation of saturates, olefins, conjugated dienes, and aromatics in gasoline range products using HPLC with refractive index (RI) and UV detectors. researchgate.net These methods demonstrate the capability of HPLC to quantify different classes of hydrocarbons in a complex matrix. For reactions of this compound, a similar approach can be used to quantify the remaining starting material and any conjugated diene isomers that may form.

Table 3: Example HPLC Parameters for Quantification of this compound

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL
Typical Retention Time~8.5 min (dependent on exact conditions)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier technique for analyzing volatile compounds like this compound and its reaction products. vurup.sk The high resolution of capillary GC columns allows for the separation of closely related isomers, providing detailed information on the product distribution of a reaction. stackexchange.comresearchgate.net

Detailed Research Findings:

The separation of isomeric hydrocarbons, including positional and geometric isomers of alkenes and dienes, is a well-established application of high-resolution capillary GC. vurup.skstackexchange.com The choice of the stationary phase is critical for achieving the desired separation. For instance, polar columns are often effective at separating isomers of dienes. researchgate.net In the context of this compound reactions, GC-MS analysis would not only separate the various products but also provide their mass spectra, aiding in their structural identification. researchgate.netnih.gov

Table 4: Representative GC Product Distribution for a Hypothetical Reaction of this compound

CompoundRetention Time (min)Relative Peak Area (%)Identification Method
This compound (starting material)5.215.3GC-MS, comparison with standard
Isomer A (e.g., conjugated diene)5.845.1GC-MS
Isomer B (e.g., cyclic product)6.328.9GC-MS
Byproduct C7.110.7GC-MS

Advanced Vibrational Spectroscopy (Infrared (IR), Raman) for Mechanistic Probes

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the molecular vibrations within a sample. In-situ applications of these techniques are powerful for probing reaction mechanisms by identifying functional groups of reactants, intermediates, and products. rsc.orgrenishaw.com

Detailed Research Findings:

In-situ FT-IR spectroscopy has been used to study the isomerization of butenes over zeolite catalysts, where the formation of intermediate species like butadiene was monitored. epa.gov This approach is directly applicable to studying similar isomerization or cyclization reactions of this compound, allowing for the observation of changes in the C=C and C-H stretching and bending modes as the reaction progresses. For example, the disappearance of the characteristic bands for a terminal vinyl group and the appearance of new bands corresponding to an internal double bond or a cyclic structure could be tracked in real-time.

Raman spectroscopy is particularly well-suited for studying catalytic reactions, as it can provide information on both the catalyst structure and the adsorbed species. rsc.orgrenishaw.comornl.gov For reactions of this compound on a solid catalyst, in-situ Raman spectroscopy could be used to identify the nature of the active sites and to observe the interaction of the diene with the catalyst surface. The resonance Raman effect can be exploited to enhance the signals of colored intermediates, if any are formed during the reaction. acs.org

Table 5: Key Vibrational Frequencies for Monitoring Transformations of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) - IRTypical Wavenumber (cm⁻¹) - RamanSignificance in Reaction Monitoring
Terminal Vinyl C=CH₂C=C Stretch~1640~1640 (strong)Disappearance indicates reaction of the terminal double bond
Internal C=CC=C Stretch~1670~1670 (variable)Appearance/change indicates isomerization
=C-HStretch3010-30953010-3095Changes reflect alterations in the double bond substitution pattern
sp³ C-HStretch2850-29602850-2960Generally less informative for tracking the reaction core

Emerging Research Frontiers and Future Directions for 3 Methyl 2,5 Hexadiene Studies

Development of Novel Catalytic Systems for Diene Transformations

The selective functionalization of dienes is a cornerstone of modern organic synthesis, and the development of innovative catalytic systems is paramount. While much research has focused on conjugated dienes, the principles underlying these transformations provide a fertile ground for developing catalysts tailored for non-conjugated systems like 3-Methyl-2,5-hexadiene.

Future research will likely focus on several key areas:

Regio- and Chemoselective Catalysis: A primary challenge in the chemistry of this compound is the selective functionalization of one of the two double bonds. Novel catalytic systems based on transition metals such as palladium, nickel, copper, and rhodium are being explored to achieve this control. nih.govchemsociety.org.ngresearchgate.netsemanticscholar.orgchemsociety.org.ng For instance, catalyst-ligand complexes can be designed to preferentially coordinate to the less sterically hindered terminal double bond or the more electron-rich internal double bond, directing subsequent transformations.

Asymmetric Catalysis: The prochiral nature of this compound makes it an attractive substrate for asymmetric catalysis to generate chiral molecules. chemsociety.org.ngsemanticscholar.orgchemsociety.org.ng The development of chiral catalysts, particularly those based on transition metals with chiral ligands, can enable the enantioselective hydrofunctionalization, difunctionalization, or cyclization of the diene, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. chemsociety.org.ngsemanticscholar.orgchemsociety.org.ng

Metathesis Catalysis: Olefin metathesis has revolutionized the synthesis of complex molecules. rsc.org For this compound, both cross-metathesis and ring-closing metathesis (if tethered to another functional group) represent powerful strategies. Novel ruthenium and molybdenum catalysts with enhanced activity and selectivity could enable the coupling of this compound with other olefins to create new carbon-carbon bonds and access a diverse range of compounds. rsc.org A related compound, 2,5-dimethyl-2,4-hexadiene (B125384), has been successfully employed in cross-metathesis reactions, suggesting the feasibility of this approach. researchgate.net

Catalyst SystemPotential Transformation of this compoundKey Advantages
Palladium(0) with Chiral LigandsAsymmetric DifunctionalizationHigh enantioselectivity, mild reaction conditions. nih.gov
Nickel-Hydride ComplexesRegioselective HydrofunctionalizationUse of earth-abundant metal, control of regioselectivity. semanticscholar.orgchemsociety.org.ng
Copper-based CatalystsHydrofunctionalization, BorofunctionalizationInexpensive and non-toxic metal. researchgate.net
Scandium-based CatalystsPolymerization, CycloadditionHigh activity for polymerization of conjugated dienes, potential for unique reactivity. nih.gov
Grubbs-type Ruthenium CatalystsCross-Metathesis, Ring-Closing MetathesisFormation of new C=C bonds, access to complex structures. rsc.orgresearchgate.net

Integration into Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions under extreme conditions. youtube.commdpi.comnih.gov The integration of this compound transformations into these platforms is a promising avenue for future research.

Key areas of development include:

Selective Hydrogenation: The precise temperature and pressure control afforded by microreactors could enable the selective hydrogenation of one of the two double bonds in this compound. researchgate.netresearchgate.netwikipedia.orgdntb.gov.ua This would allow for the controlled synthesis of either 3-methyl-2-hexene (B101136) or 3-methyl-1-hexene, valuable intermediates in organic synthesis.

Hazardous Reactions: Transformations involving hazardous reagents or intermediates, such as certain oxidations or reactions with highly reactive organometallics, can be performed more safely in the small volumes of a microreactor. nih.gov This could expand the accessible reaction space for functionalizing this compound.

Process Intensification and Scalability: Flow chemistry allows for the rapid optimization of reaction conditions and seamless scaling from laboratory to industrial production. mdpi.comrsc.org This is particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates derived from this compound.

Flow Chemistry ApplicationPotential Benefit for this compound Chemistry
Enhanced Heat and Mass TransferImproved control over exothermic reactions, leading to higher selectivity and yield. rsc.org
Precise Control of Reaction ParametersFine-tuning of temperature, pressure, and residence time for selective transformations. nih.gov
Increased SafetySafe handling of hazardous reagents and intermediates due to small reactor volumes. nih.gov
Ease of ScalabilityRapid transition from laboratory-scale discovery to industrial-scale production. mdpi.com

Chemoenzymatic Synthesis and Biocatalysis Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov While the direct enzymatic transformation of a non-activated, non-conjugated diene like this compound is challenging, chemoenzymatic approaches hold considerable promise.

Future research directions may include:

Ene-Reductases for Asymmetric Reduction: While ene-reductases typically act on activated double bonds (e.g., in α,β-unsaturated ketones), a chemoenzymatic strategy could be employed. chemicalbook.comacs.org For example, a chemical catalyst could first isomerize this compound to a conjugated system, which could then be a substrate for an ene-reductase to introduce chirality with high enantioselectivity.

Lipases for Kinetic Resolution: Lipases are versatile enzymes that can catalyze the resolution of racemic mixtures. rsc.orgmdpi.com A chemical synthesis could be used to introduce a hydroxyl or carboxyl group into the this compound scaffold, creating a racemic mixture that could then be resolved using a lipase (B570770) to obtain enantiomerically pure products.

Engineered Enzymes: Advances in protein engineering and directed evolution could lead to the development of novel enzymes capable of directly functionalizing non-activated double bonds. This would represent a significant breakthrough, enabling direct, highly selective transformations of this compound.

Enzymatic ApproachPotential Application for this compoundKey Advantages
Ene-Reductase (in a chemoenzymatic sequence)Asymmetric reduction of a conjugated isomer to produce chiral centers. chemicalbook.comacs.orgHigh enantioselectivity, mild reaction conditions.
Lipase (for kinetic resolution of a derivative)Separation of enantiomers of a functionalized this compound derivative. rsc.orgmdpi.comBroad substrate scope, high enantioselectivity.
Engineered OxidoreductasesDirect selective oxidation of one of the double bonds to form epoxides or diols.Potential for novel and direct functionalization pathways.

Exploration of Unusual Reactivity Patterns

The unique arrangement of the two non-conjugated double bonds in this compound may give rise to unusual reactivity patterns that are not observed in simpler alkenes or conjugated dienes. nih.gov Investigating these novel transformations could lead to the discovery of new synthetic methodologies.

Potential areas for exploration include:

Intramolecular Cycloadditions: Under thermal or photochemical conditions, this compound or its derivatives could potentially undergo intramolecular [2+2] cycloadditions to form bicyclic products. chemsociety.org.ngnih.gov The feasibility and stereochemical outcome of such reactions would be a fascinating area of study.

Skeletal Rearrangements: Acid- or metal-catalyzed rearrangements of the carbon skeleton of this compound could lead to the formation of cyclic or branched isomers. chemsociety.org.ngnih.gov Understanding and controlling these rearrangements could provide access to a variety of interesting hydrocarbon frameworks.

Transannular Reactions: In appropriately substituted derivatives of this compound that can form macrocycles, the two double bonds could participate in transannular reactions, forming cross-linked bicyclic systems. youtube.com

Computational Design of New this compound Derived Compounds

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of novel compounds and reaction pathways. semanticscholar.orgnih.gov Applying these methods to this compound can accelerate the discovery and development of its derivatives for various applications.

Future computational studies could focus on:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions of this compound, providing insights into reaction barriers and predicting the regio- and stereoselectivity of different catalytic systems. semanticscholar.orgdntb.gov.uaresearchgate.net This can guide the experimental design of more efficient and selective syntheses.

In Silico Design of Functional Molecules: Computational tools can be used to design novel derivatives of this compound with specific desired properties. nih.govrsc.orgnih.gov For example, by adding various functional groups in silico, it is possible to predict properties such as binding affinity to biological targets, electronic properties for materials science applications, or pharmacokinetic profiles (ADME/Tox).

Virtual Screening of Catalysts: Computational methods can be employed to screen libraries of potential catalysts for the transformation of this compound, identifying promising candidates for experimental investigation and accelerating the discovery of new catalytic systems.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of regioselectivity and stereoselectivity. semanticscholar.orgdntb.gov.uaresearchgate.net
Molecular Dynamics (MD) SimulationsStudying the conformational flexibility of derivatives and their interactions with solvents or biological macromolecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Developing models to predict the biological activity or other properties of a series of derivatives. nih.gov
Virtual Screening and Molecular DockingIdentifying potential biological targets for derivatives and predicting their binding modes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Methyl-2,5-hexadiene, and how do reaction parameters influence yield?

  • Methodological Answer : The oxidative dehydrodimerization of isobutene is a primary synthesis route. Bismuth (III) oxide (Bi₂O₃) is the most effective catalyst, achieving up to 13% yield with >90% selectivity. Key parameters include:

  • Residence time : Longer durations improve conversion but may reduce selectivity.
  • Isobutene-to-oxygen molar ratio : Optimal ratios balance substrate availability and oxidative efficiency.
  • Pressure : Higher pressures favor dimerization kinetics .
    • Data Table :
CatalystYield (%)Selectivity (%)Key Parameter Optimization
Bi₂O₃13>901:3 (isobutene:O₂), 2 atm
Bi₂O₃ + Cr₂O₃9851:2.5, 1.5 atm

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they differentiate isomers?

  • Methodological Answer : Raman spectroscopy is pivotal for structural identification. Key features include:

  • Peak frequencies : Specific to bond vibrations (e.g., C=C stretches at 1640–1680 cm⁻¹).
  • Depolarization ratios : Differentiate terminal vs. internal double bonds (e.g., 0.1–0.3 for conjugated systems vs. 0.7–0.9 for isolated dienes) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of volatile vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent polymerization .

Advanced Research Questions

Q. How can differential scanning calorimetry (DSC) elucidate the decomposition kinetics of this compound?

  • Methodological Answer :

  • Isoconversional kinetic analysis : Calculate apparent activation energy (Eₐ) from DSC thermograms using the Friedman or Kissinger-Akahira-Sunose method.
  • Example workflow :

Perform non-isothermal DSC experiments at multiple heating rates (e.g., 5–20°C/min).

Plot ln(β/T²) vs. 1/T for each conversion level to derive Eₐ.

Validate with master plots (e.g., Z(α) functions) to identify reaction mechanisms .

Q. What thermodynamic insights into allyl radical formation can be derived from this compound decomposition?

  • Methodological Answer :

  • Equilibrium analysis : Monitor diene decomposition into allyl radicals (e.g., via EPR spectroscopy) at varying temperatures.
  • Heat of formation (ΔHf) calculation : Use the van’t Hoff equation:
    lnK=ΔHfR1T+constant\ln K = -\frac{\Delta H_f}{R} \cdot \frac{1}{T} + \text{constant}

Slope of ln K vs. 1/T yields ΔHf. Reported ΔHf for allyl radicals is ~190 kJ/mol .

Q. How do computational methods (e.g., DFT) predict the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) theory : Calculate HOMO (dienophile) and LUMO (diene) energies to predict reactivity.
  • Transition state modeling : Use Gaussian or ORCA software to optimize geometries and compute activation barriers.
  • Key metric : Electron-withdrawing groups lower LUMO energy, enhancing reactivity with electron-rich dienophiles .

Methodological Guidelines

  • Reproducibility : Document reagent purity (e.g., ≥99% by GC), catalyst pretreatment (e.g., calcination at 400°C), and reaction conditions (pressure, temperature gradients) .
  • Data Validation : Cross-reference spectroscopic data with databases like NIST Chemistry WebBook and report confidence intervals for kinetic parameters .

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